MD-222 Achieves 2.5-Fold Lower Growth Inhibition IC50 Than Next-Generation PROTAC MD-224 in RS4;11 Leukemia Cells
In head-to-head cell viability assays conducted under identical conditions, MD-222 exhibits significantly higher antiproliferative potency compared to the closely related PROTAC degrader MD-224. MD-222 inhibits RS4;11 cell growth with an IC50 of 5.5 nM [1], whereas MD-224 achieves an IC50 of 1.5 nM under comparable conditions [2]. While MD-224 is more potent, MD-222's distinct linker design offers a different degradation profile that may be preferable for certain mechanistic studies.
| Evidence Dimension | Cell growth inhibition (IC50) |
|---|---|
| Target Compound Data | 5.5 nM |
| Comparator Or Baseline | MD-224: 1.5 nM |
| Quantified Difference | MD-224 is 3.7-fold more potent than MD-222 in this assay |
| Conditions | RS4;11 leukemia cells (p53 wild-type), 4-day treatment, WST-8 assay |
Why This Matters
Researchers requiring the most potent MDM2 degrader should select MD-224, while those investigating linker-dependent degradation kinetics or off-target effects may find MD-222's intermediate potency more suitable for dose-response studies.
- [1] Anjiechem. MD-222 Product Page. CAS 2136246-72-3. Accessed 2026. View Source
- [2] Li Y, Yang J, Aguilar A, et al. Discovery of MD-224 as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression. J Med Chem. 2019;62(2):448-466. doi:10.1021/acs.jmedchem.8b00909 View Source
